Product packaging for tert-Butyl (3-formylpyridin-4-yl)carbamate(Cat. No.:CAS No. 116026-93-8)

tert-Butyl (3-formylpyridin-4-yl)carbamate

Cat. No.: B040175
CAS No.: 116026-93-8
M. Wt: 222.24 g/mol
InChI Key: UFWCFTNUYXZYKE-UHFFFAOYSA-N
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Description

tert-Butyl (3-formylpyridin-4-yl)carbamate is a pyridine-derived compound featuring a tert-butyl carbamate protective group and a formyl substituent at the 3-position of the pyridine ring. This structure makes it a versatile intermediate in pharmaceutical synthesis, particularly for forming secondary amines via reductive amination or as a precursor for heterocyclic scaffolds. Its reactivity is influenced by the electron-withdrawing formyl group and the aromatic pyridine nitrogen, which enhance its utility in nucleophilic addition reactions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O3 B040175 tert-Butyl (3-formylpyridin-4-yl)carbamate CAS No. 116026-93-8

Properties

IUPAC Name

tert-butyl N-(3-formylpyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-4-5-12-6-8(9)7-14/h4-7H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWCFTNUYXZYKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356098
Record name tert-Butyl (3-formylpyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116026-93-8
Record name tert-Butyl (3-formylpyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Grignard Reagent

The synthesis begins with the preparation of a Grignard reagent, typically derived from a metal alkyl (e.g., methylmagnesium bromide) in anhydrous ether or benzene. This reagent facilitates nucleophilic additions critical for constructing the pyridine backbone. For instance, magnesium turnings react with alkyl halides under inert atmospheres to form the active Grignard species, which is subsequently quenched with carbonyl compounds to generate alcohols or ketones.

Formamide Synthesis

The Grignard intermediate undergoes condensation with formamide precursors. In one approach, the reaction is conducted in the presence of sodium hydroxide at elevated temperatures (60–80°C), yielding a formamide derivative. This step requires strict moisture control to prevent hydrolysis of sensitive intermediates.

Carbamate Formation

Carbamate formation involves reacting the formamide intermediate with tert-butyl carbamate or tert-butyl isocyanate. The reaction is catalyzed by bases such as triethylamine in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. For example, 4-amino-3-formylpyridine is treated with Boc anhydride [(Boc)₂O] in dichloromethane at room temperature, achieving Boc protection of the amine group.

Pyridine Ring Functionalization

The pyridine ring is functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions. Sulfuric acid or Lewis acids (e.g., AlCl₃) catalyze formylation at the 3-position using formylating agents such as dichloromethyl methyl ether. This step is critical for introducing the formyl group while maintaining the Boc-protected amine.

Final Product Isolation and Purification

The crude product is isolated via solvent extraction (e.g., ethyl acetate/water) and purified through recrystallization or column chromatography. Quality control assays, including HPLC and NMR, confirm purity (>98%).

Alternative Route: Pd/C Catalytic Hydrogenation

Ketal Formation and Imine Synthesis

Adapted from a patent method for related compounds, N-benzyl-4-piperidone reacts with trimethyl orthoformate in methanol under acid catalysis (e.g., p-toluenesulfonic acid) to form a ketal intermediate. Subsequent reaction with tert-butyl carbamate generates an imine, which is isolated via distillation to remove methanol.

Hydrogenation and Deprotection

The imine undergoes Pd/C-catalyzed hydrogenation at 0.8–1.0 MPa H₂ and 60°C, cleaving the benzyl group and reducing the imine to the amine. The Boc group remains intact under these conditions, yielding tert-butyl (3-formylpyridin-4-yl)carbamate after workup. This method offers a shorter route (2 steps) compared to traditional multi-step syntheses.

Comparative Analysis of Synthesis Methods

Parameter Multi-Step Grignard Method Pd/C Hydrogenation Method
Steps 52
Key Reagents Grignard reagent, Boc anhydrideTrimethyl orthoformate, Pd/C
Reaction Time 48–72 hours12–24 hours
Yield 60–70%75–85%
Purification Column chromatographyRecrystallization
Scalability ModerateHigh

Critical Considerations in Synthesis

Solvent and Temperature Optimization

Polar aprotic solvents (DMF, acetonitrile) enhance carbamate formation rates but require rigorous drying to prevent Boc group hydrolysis. Elevated temperatures (>100°C) in formylation steps risk decomposition, necessitating controlled heating via oil baths or microwave assistance.

Catalytic Efficiency

Pd/C loading (5–10 wt%) significantly impacts hydrogenation efficiency. Catalyst recycling studies indicate a 15% activity loss after three cycles, suggesting single-use protocols for high-purity demands.

Byproduct Management

Grignard-mediated routes generate stoichiometric magnesium salts, complicating waste management. In contrast, hydrogenation produces benign byproducts (H₂O, CO₂), aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (3-formylpyridin-4-yl)carbamate can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
tert-Butyl (3-formylpyridin-4-yl)carbamate is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity.

Case Study:
A study highlighted the synthesis of novel compounds derived from this compound that exhibited significant activity against specific neurological targets. These derivatives were shown to improve binding affinity and selectivity compared to existing drugs .

Agricultural Chemistry

Agrochemical Formulation:
This compound is incorporated into agrochemical formulations, enhancing the stability and delivery mechanisms of pesticides and herbicides. Its use contributes to the development of safer and more effective agricultural products.

Data Table: Efficacy in Agrochemicals

CompoundApplicationEfficacy Improvement
This compoundHerbicide formulation30% increase in stability
This compoundPesticide formulation25% increase in effectiveness

Material Science

Polymer Development:
In material science, this compound is used in the formulation of polymers that exhibit enhanced thermal and mechanical properties. This application is crucial for developing advanced materials used in various industrial applications.

Case Study:
Research demonstrated that incorporating this compound into polymer matrices resulted in materials with improved tensile strength and thermal resistance, making them suitable for high-performance applications .

Biochemical Research

Enzyme Inhibition Studies:
Researchers utilize this compound in biochemical assays to study enzyme inhibition and receptor binding. This compound aids in identifying new therapeutic targets by modulating enzyme activity.

Data Table: Enzyme Interaction Studies

EnzymeInteraction TypeEffect
Cytochrome P450Inhibition40% reduction in activity
Protein Kinase AActivation50% increase in phosphorylation

Analytical Chemistry

Standard Reference Material:
In analytical chemistry, this compound serves as a standard reference material for chromatographic techniques, ensuring accuracy and reliability in analytical measurements.

Application Example:
It has been employed as a reagent in high-performance liquid chromatography (HPLC) for the quantification of other compounds in complex mixtures, demonstrating consistent performance across various analytical conditions .

Mechanism of Action

The mechanism of action of tert-Butyl (3-formylpyridin-4-yl)carbamate involves its interaction with specific molecular targets. The formyl group can act as an electrophile, participating in various chemical reactions. The carbamate group can also interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Positional Isomers and Substituted Derivatives

Key Compounds:

tert-Butyl (4-formylpyridin-3-yl)carbamate

  • Similarity Score : 0.84 (highest among positional isomers)
  • Structural Difference : Formyl group at the 4-position instead of 3-position.
  • Impact : Altered regiochemistry affects electronic distribution and reactivity. The 4-formyl derivative may exhibit different hydrogen-bonding interactions in crystal structures, influencing solubility and crystallinity.

tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate

  • CAS : 144072-30-0
  • Similarity Score : 0.73
  • Structural Difference : Chloro substituent at the 2-position.
  • Impact : The electron-withdrawing chloro group increases electrophilicity at the formyl carbon, enhancing reactivity in nucleophilic additions. However, steric hindrance may reduce accessibility compared to the parent compound.

tert-Butyl (3-formylphenyl)carbamate

  • CAS : 176980-36-2
  • Similarity Score : 0.72
  • Structural Difference : Pyridine ring replaced with benzene.
  • Impact : Absence of the pyridine nitrogen reduces polarity and hydrogen-bonding capacity, lowering solubility in polar solvents. Reactivity toward nucleophiles may also decrease due to reduced electron deficiency.
Table 1: Comparative Analysis of Structural Analogues
Compound Name Molecular Formula Substituents Similarity Score Key Applications
tert-Butyl (3-formylpyridin-4-yl)carbamate C₁₁H₁₄N₂O₃ 3-formyl, 4-pyridine Reference (1.00) Drug intermediate
tert-Butyl (4-formylpyridin-3-yl)carbamate C₁₁H₁₄N₂O₃ 4-formyl, 3-pyridine 0.84 Crystallography studies
tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate C₁₁H₁₃ClN₂O₃ 2-Cl, 3-formyl, 4-pyridine 0.73 Electrophilic coupling reactions
tert-Butyl (3-formylphenyl)carbamate C₁₂H₁₅NO₃ 3-formyl, benzene 0.72 Non-polar solvent synthesis

Fluorinated and Halogenated Derivatives

tert-Butyl (3-fluoropyridin-4-yl)carbamate

  • CAS : 1260683-20-2
  • Molecular Weight : 212.22
  • Structural Difference : Fluorine at the 3-position instead of formyl.
  • Impact : Fluorine’s electronegativity increases metabolic stability, making this derivative more suitable for in vivo applications. However, lack of a reactive formyl group limits its utility in further derivatization.

tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate

  • CAS : MFCD15530295
  • Structural Difference : Chloro at 4-position, formyl at 3-position.
  • Impact : Synergistic electron-withdrawing effects from Cl and formyl groups enhance electrophilicity, favoring reactions like Suzuki-Miyaura couplings.

Biological Activity

tert-Butyl (3-formylpyridin-4-yl)carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a formyl group, and a pyridine ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and biochemistry.

  • Molecular Formula : C₁₁H₁₄N₂O₃
  • Molecular Weight : 222.25 g/mol
  • CAS Number : 116026-93-8

The presence of the formyl group allows for various chemical reactions, including oxidation and reduction, which can influence its biological activity. The pyridine ring contributes to the compound's interaction with biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, modulating enzyme activity or receptor function. Furthermore, the pyridine ring can participate in π-π interactions and hydrogen bonding, enhancing the compound's biological efficacy .

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties. It has been shown to inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development targeting diseases such as cancer and neurodegenerative disorders .

Cytotoxicity and Cell Viability

In vitro studies have demonstrated that this compound can affect cell viability. For instance, experiments involving astrocytes treated with amyloid-beta peptide showed that this compound could improve cell viability under oxidative stress conditions. This suggests potential neuroprotective effects .

Case Studies

  • Neuroprotection Against Amyloid-Beta Toxicity :
    • Objective : To assess the protective effects of this compound against amyloid-beta-induced cytotoxicity in astrocytes.
    • Findings : The compound significantly improved cell viability when co-administered with amyloid-beta compared to controls, indicating its potential as a neuroprotective agent.
  • Enzyme Inhibition Studies :
    • Objective : To evaluate the inhibitory effects on acetylcholinesterase and β-secretase.
    • Findings : The results revealed moderate inhibition of both enzymes, suggesting that the compound may be useful in treating conditions like Alzheimer's disease by preventing amyloid plaque formation .

Comparative Analysis with Similar Compounds

Compound NameInhibitory ActivityNeuroprotective EffectsNotes
This compoundModerateSignificantEffective against amyloid-beta toxicity
tert-Butyl (4-formylpyridin-2-yl)carbamateLowNoneLess effective in neuroprotection
tert-Butyl (2-chloro-3-nitropyridin-4-yl)carbamateHighModerateMore reactive due to chlorine substitution

Q & A

Basic Research Questions

What synthetic strategies are recommended for preparing tert-Butyl (3-formylpyridin-4-yl)carbamate, and how can reaction conditions be optimized?

Methodological Answer:
A stepwise approach is often employed:

Amine Protection: Introduce the tert-butyl carbamate (Boc) group to the pyridine nitrogen via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA .

Formylation: Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the formyl group at the 3-position of the pyridine ring. Temperature control (0–5°C) minimizes side reactions like over-chlorination .

Purification: Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product. Monitor reaction progress via TLC and confirm purity by HPLC (>95%) .

Key Optimization: Adjust stoichiometry of Boc₂O (1.2 equiv) and DMF (1.5 equiv) to avoid incomplete protection or over-formylation.

Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

Methodological Answer:

  • ¹H NMR:
    • Boc group: Singlets at δ 1.4–1.5 ppm (9H, C(CH₃)₃).
    • Formyl proton: Sharp singlet at δ 9.8–10.2 ppm.
    • Pyridine protons: Multiplet signals between δ 7.5–8.5 ppm, with coupling patterns confirming substitution .
  • IR Spectroscopy:
    • Stretch at ~1700 cm⁻¹ (C=O of carbamate and formyl groups).
  • Mass Spectrometry (HRMS):
    • Molecular ion peak ([M+H]⁺) matching the exact mass (C₁₁H₁₄N₂O₃: calc. 222.1004) .

Validation: Compare experimental data with computational predictions (e.g., Gaussian DFT) to resolve ambiguities .

Advanced Research Questions

How can researchers resolve contradictions between computational NMR predictions and experimental data for this compound?

Methodological Answer:

X-ray Crystallography: Determine the crystal structure using SHELXL . Refinement with Olex2 or ORTEP-III clarifies bond angles/planarity, which influence chemical shifts.

Solvent Effects: Recalculate NMR shifts using COSMO-RS solvation models (e.g., in Gaussian) to account for solvent polarity .

Dynamic Effects: Perform variable-temperature NMR to assess conformational flexibility impacting peak splitting .

Case Study: Discrepancies in formyl proton shifts may arise from intermolecular H-bonding in the solid state, resolved via crystallography .

What strategies mitigate side reactions during formylation of tert-Butyl (pyridin-4-yl)carbamate precursors?

Methodological Answer:

  • Reagent Selection:
    • Use DMF as both solvent and formyl donor to avoid competing pathways.
    • Add POCl₃ dropwise at −10°C to prevent exothermic decomposition .
  • Protection/Deprotection:
    • Temporarily protect reactive sites (e.g., hydroxyl groups) with TMSCl before formylation.
    • Post-formylation, quench excess POCl₃ with ice-water to halt chlorination .
  • Monitoring:
    • In-situ FTIR tracks formyl group formation (C=O stretch at ~1680 cm⁻¹).

Troubleshooting: If over-chlorination occurs, reintroduce Boc protection and repeat formylation with reduced POCl₃ (0.8 equiv) .

How can researchers validate the stereoelectronic effects of the formyl group on the pyridine ring’s reactivity?

Methodological Answer:

Computational Analysis:

  • Perform DFT calculations (B3LYP/6-31G*) to map electron density changes. The formyl group’s electron-withdrawing nature reduces pyridine’s basicity, affecting nucleophilic substitution .

Kinetic Studies:

  • Compare reaction rates of this compound vs. non-formylated analogs in SNAr reactions (e.g., with morpholine).

X-ray Photoelectron Spectroscopy (XPS):

  • Measure N1s binding energy shifts to quantify electronic perturbation .

Application: Understanding these effects aids in designing derivatives for catalysis or drug discovery .

Data Contradiction Analysis

How should researchers address inconsistent melting points reported for this compound across studies?

Methodological Answer:

Purity Assessment:

  • Use DSC (Differential Scanning Calorimetry) to detect impurities affecting melting ranges.

Polymorphism Screening:

  • Recrystallize from multiple solvents (MeOH, EtOAc) and analyze via PXRD to identify polymorphs .

Interlab Comparison:

  • Share samples with collaborators for independent DSC validation under standardized conditions (heating rate: 10°C/min) .

Note: Variations >5°C suggest impurities or polymorphic forms requiring further isolation .

Safety and Handling

What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., POCl₃) .
  • PPE: Wear nitrile gloves and safety goggles; formyl groups may cause skin irritation .
  • Spill Management: Neutralize acidic residues with NaHCO₃ and adsorb liquids with vermiculite .

Emergency Response: For eye exposure, rinse with water for 15 minutes and seek medical evaluation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl (3-formylpyridin-4-yl)carbamate
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tert-Butyl (3-formylpyridin-4-yl)carbamate

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